![molecular formula C23H47NO4 B051037 3-Hydroxy-2-methoxypropyl octadecylcarbamate CAS No. 80350-03-4](/img/structure/B51037.png)
3-Hydroxy-2-methoxypropyl octadecylcarbamate
Übersicht
Beschreibung
3-Hydroxy-2-methoxypropyl octadecylcarbamate (HOC) is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HOC is a carbamate derivative that is synthesized through a specific method, which involves the reaction of octadecylamine with dimethylolpropionic acid.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-methoxypropyl octadecylcarbamate is not fully understood. However, it is believed that this compound interacts with the cell membrane, causing changes in the lipid bilayer structure. This interaction can lead to increased membrane fluidity, which can affect the permeability and transport of molecules across the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. This compound has also been shown to have anticoagulant properties, which can prevent blood clot formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hydroxy-2-methoxypropyl octadecylcarbamate in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Hydroxy-2-methoxypropyl octadecylcarbamate. One potential application of this compound is in the development of targeted drug delivery systems. This compound can be used as a carrier for targeted drug delivery, where it can deliver drugs to specific cells or tissues. Additionally, this compound can be modified to improve its biocompatibility and reduce its toxicity. Another future direction for the study of this compound is in the development of new nanomaterials. This compound can be used as a stabilizer for nanoparticles, which can improve their stability and prevent aggregation. Overall, the study of this compound has the potential to lead to the development of new and innovative technologies in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-methoxypropyl octadecylcarbamate has been studied extensively for its potential applications in various scientific research fields, including drug delivery, gene therapy, and nanotechnology. This compound has been used as a surfactant in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. This compound has also been used as a carrier for gene therapy, where it can deliver therapeutic genes to target cells. Additionally, this compound has been used in nanotechnology as a stabilizer for nanoparticles.
Eigenschaften
CAS-Nummer |
80350-03-4 |
---|---|
Molekularformel |
C23H47NO4 |
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
(3-hydroxy-2-methoxypropyl) N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-23(26)28-21-22(20-25)27-2/h22,25H,3-21H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
YISWNDIWGWEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(CO)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.